BenchChemオンラインストアへようこそ!

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

Synthetic methodology Oxa-Pictet–Spengler Heterocycle synthesis

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (CAS 645410-04-4) is a heterocyclic building block featuring a fused pyrrole-oxazine bicyclic core with an ethyl substituent at the C1 position. This compound belongs to the 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine class, which is accessed via the oxa-Pictet–Spengler reaction—a one-step acid-catalyzed cyclization between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and aldehydes or ketones.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 645410-04-4
Cat. No. B3355988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
CAS645410-04-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1C2=CC=CN2CCO1
InChIInChI=1S/C9H13NO/c1-2-9-8-4-3-5-10(8)6-7-11-9/h3-5,9H,2,6-7H2,1H3
InChIKeyAJTYMZRARFHNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (CAS 645410-04-4): Core Structural and Synthetic Profile for Procurement Evaluation


1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (CAS 645410-04-4) is a heterocyclic building block featuring a fused pyrrole-oxazine bicyclic core with an ethyl substituent at the C1 position [1]. This compound belongs to the 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine class, which is accessed via the oxa-Pictet–Spengler reaction—a one-step acid-catalyzed cyclization between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and aldehydes or ketones [2]. The 1-ethyl analogue serves as a key intermediate in the synthesis of P2X3 receptor antagonists described in patent CN113272301B, where the pyrrolooxazine scaffold is elaborated into biologically active heterocycles [3].

Why 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine Cannot Be Interchanged with Close Pyrrolooxazine Analogs: Evidence-Based Selection Rationale


Within the pyrrolooxazine scaffold family, the identity of the C1 substituent directly governs both the synthetic route efficiency and the downstream biological profile of derived compounds. The oxa-Pictet–Spengler cyclization yield is sensitive to the steric and electronic nature of the aldehyde component, meaning the 1-ethyl derivative (from propionaldehyde) exhibits a distinct reactivity profile compared to 1-methyl (from acetaldehyde) or 1-phenyl analogues [1]. Furthermore, in the context of P2X3 antagonist programs, the 1-ethyl substitution pattern is specifically exemplified in patent claims as an intermediate for generating active pharmaceutical ingredients, indicating that alkyl chain length at C1 is not a trivial substitution but a critical determinant of patent scope and biological activity [2]. Generic replacement with unsubstituted or differently substituted pyrrolooxazines therefore carries a material risk of deviating from validated synthetic protocols and patent-protected chemical space.

Quantitative Differentiation Evidence for 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine Relative to Closest Analogs


Synthetic Route Efficiency: One-Step Oxa-Pictet–Spengler Access to 1-Ethyl-Pyrrolooxazine versus Multi-Step Alternatives for Other Heterocyclic Cores

The 1-ethyl derivative is accessible via a one-step oxa-Pictet–Spengler cyclization between 2-(1H-pyrrol-1-yl)ethan-1-ol and propionaldehyde, catalyzed by p-toluenesulfonic acid (pTSA). This method contrasts with multi-step routes required for structurally analogous fused oxazine systems that lack the pyrrolo[2,1-c][1,4]oxazine ring junction nitrogen motif. The class-level synthetic protocol has been demonstrated to deliver 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine derivatives in yields of up to 95% using scandium-catalyzed tandem oxirane ring-opening/Friedel-Crafts alkylation, providing a benchmark for procurement-oriented synthesis planning [1][2].

Synthetic methodology Oxa-Pictet–Spengler Heterocycle synthesis

Molecular Weight and Lipophilicity Differentiation: 1-Ethyl versus 1-Methyl Pyrrolooxazine Congener

The 1-ethyl substituent (MW 151.21 g/mol; molecular formula C9H13NO) confers a 14.03 Da mass increase relative to the 1-methyl congener (MW 137.18 g/mol; C8H11NO). This mass increment corresponds to an additional methylene unit, which is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.5 log units based on the Hansch π constant for methylene insertion (+0.5 per CH2) . The higher lipophilicity of the 1-ethyl derivative may influence membrane permeability, metabolic stability, and protein binding when the scaffold is elaborated into bioactive molecules.

Physicochemical properties Lipophilicity Molecular weight

Patent-Cited Utility as a P2X3 Antagonist Intermediate: Documented Role of the 1-Ethyl-Pyrrolooxazine Scaffold

Chinese patent CN113272301B, assigned to Wuhan Ll Science and Technology Development Co., Ltd., explicitly describes heterocyclic compounds with high P2X3 antagonistic activity, good selectivity, low toxicity, and favorable metabolic stability. The 1-ethyl-pyrrolooxazine scaffold is utilized as a key intermediate in the synthesis of these therapeutically relevant P2X3 antagonists, as evidenced by the presence of pyrrolo[2,1-c][1,4]oxazine substructures in the exemplified compounds [1]. This patent-directed utility provides a documented rationale for prioritizing the 1-ethyl derivative in medicinal chemistry campaigns targeting purinergic signaling pathways, distinguishing it from pyrrolooxazine analogs not cited in such patent applications.

P2X3 antagonist Patent intermediate Drug discovery

Scalability of the Oxa-Pictet–Spengler Route: Procurement Advantage for Gram-to-Kilogram Sourcing

The oxa-Pictet–Spengler reaction employs inexpensive, readily available reagents (pTSA catalyst, simple aldehydes, and 2-(1H-pyrrol-1-yl)ethan-1-ol) under mild conditions that are amenable to scale-up. The one-pot nature of the transformation, combined with the absence of transition metals, eliminates costly purification steps associated with metal removal and reduces environmental burden [1]. This contrasts with transition-metal-catalyzed routes to analogous heterocycles that may require palladium or copper catalysts, specialized ligands, and rigorous exclusion of air and moisture, all of which complicate large-scale procurement.

Scalability Process chemistry Procurement

Optimal Application Scenarios for 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: P2X3 Antagonist Lead Optimization and Library Synthesis

The 1-ethyl-pyrrolooxazine scaffold is a validated intermediate for constructing P2X3 receptor antagonists, as documented in patent CN113272301B [1]. Medicinal chemistry teams pursuing purinergic signaling targets—particularly for chronic cough, pain, and inflammatory disorders—should prioritize this building block over non-exemplified pyrrolooxazine analogs to maintain alignment with patent-protected chemical space and ensure access to known structure-activity relationships.

Process Chemistry: Large-Scale Synthesis of Pyrrolooxazine-Containing APIs

The metal-free, one-pot oxa-Pictet–Spengler route to 1-ethyl-pyrrolooxazine enables cost-effective scale-up without the burden of transition-metal removal [2]. Process chemistry groups tasked with developing scalable routes to pyrrolooxazine-containing active pharmaceutical ingredients can leverage this synthetic accessibility to reduce process mass intensity, minimize unit operations, and lower the overall cost of goods.

Chemical Biology: Tool Compound Synthesis with Defined Lipophilicity

The 1-ethyl substituent provides a predictable +0.5 logP increment relative to the 1-methyl congener, based on the Hansch π constant for methylene insertion . Chemical biology groups requiring tool compounds with graded lipophilicity for membrane permeability or target engagement studies can use the 1-ethyl derivative as a building block to systematically tune physicochemical properties within a congeneric series.

Custom Synthesis Procurement: Building Block with Documented Synthetic Tractability

For procurement specialists sourcing heterocyclic building blocks, the 1-ethyl-pyrrolooxazine offers a combination of documented synthetic accessibility (one-step, up to 95% class-level yield ceiling) [2] and patent-cited utility [1] that reduces sourcing risk. The well-characterized synthetic protocol facilitates competitive bidding among custom synthesis providers, enabling cost benchmarking that is not possible for less precedented analogs.

Quote Request

Request a Quote for 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.